Cas no 88795-86-2 (1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one)

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one is a cyclic ketone derivative characterized by its unique structural framework, combining a tetrahydro-2H-pyran ring with a butanone moiety. This compound exhibits notable stability due to the presence of geminal dimethyl groups on the pyran ring, which enhance steric protection and reduce reactivity at the adjacent positions. Its well-defined molecular architecture makes it a valuable intermediate in organic synthesis, particularly for the development of fragrances, pharmaceuticals, and specialty chemicals. The compound's balanced lipophilicity and moderate polarity contribute to its utility in formulations requiring controlled solubility and reactivity. Its purity and structural consistency ensure reliable performance in synthetic applications.
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one structure
88795-86-2 structure
Product Name:1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one
CAS No:88795-86-2
MF:C11H20O2
MW:184.275303840637
MDL:MFCD00461575
CID:1085461
PubChem ID:566602
Update Time:2025-10-28

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one
    • (2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one
    • 1-(2,2-DIMETHYL-TETRAHYDRO-PYRAN-4-YL)-BUTAN-1-ONE
    • LIZFMFUFFJOVCU-UHFFFAOYSA-N
    • AKOS006282076
    • 1-(2,2-dimethyloxan-4-yl)butan-1-one
    • CS-0316988
    • 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-butanone #
    • 88795-86-2
    • VS-08884
    • MFCD00461575
    • 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-butanone
    • BBL028637
    • STL372782
    • MDL: MFCD00461575
    • Inchi: 1S/C11H20O2/c1-4-5-10(12)9-6-7-13-11(2,3)8-9/h9H,4-8H2,1-3H3
    • InChI Key: LIZFMFUFFJOVCU-UHFFFAOYSA-N
    • SMILES: O1CCC(C(CCC)=O)CC1(C)C

Computed Properties

  • Exact Mass: 184.14600
  • Monoisotopic Mass: 184.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 0.92
  • Boiling Point: 252.3°C at 760 mmHg
  • Flash Point: 92.6°C
  • Refractive Index: 1.437
  • PSA: 26.30000
  • LogP: 2.56080

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one Pricemore >>

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abcr
AB219388-1 g
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-butanone; 95%
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abcr
AB219388-5 g
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-butanone; 95%
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abcr
AB219388-10 g
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-butanone; 95%
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abcr
AB219388-1g
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-butanone, 95%; .
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abcr
AB219388-5g
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-butanone, 95%; .
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Additional information on 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one

Comprehensive Guide to 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one (CAS No. 88795-86-2): Properties, Applications, and Market Insights

The chemical compound 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one (CAS No. 88795-86-2) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and versatile applications. As researchers and industries continue to explore novel compounds for various purposes, this particular molecule stands out for its potential in fragrance formulation, pharmaceutical intermediates, and specialty chemical synthesis. The growing interest in pyran derivatives and ketone compounds has positioned this chemical as a subject of increasing scientific and commercial importance.

Chemically classified as a tetrahydropyran derivative with a butanone substituent, this compound exhibits several interesting physical and chemical properties. With a molecular formula of C11H20O2, it typically appears as a colorless to pale yellow liquid at room temperature. The presence of both the tetrahydropyran ring and ketone functional group contributes to its moderate polarity, making it soluble in common organic solvents while being sparingly soluble in water. These characteristics make it particularly valuable in formulations where controlled solubility and volatility are required.

One of the primary applications of 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one lies in the fragrance industry, where it serves as a key ingredient in premium perfumes and cosmetic products. The compound's molecular structure contributes to its pleasant olfactory properties, often described as having woody, amber-like notes with subtle fruity undertones. Recent trends in clean beauty formulations and sustainable fragrance development have increased demand for such specialty ingredients that offer both performance and environmental compatibility.

In pharmaceutical research, this compound has shown promise as a building block for drug discovery. The tetrahydropyran moiety is a common structural feature in many bioactive molecules, and researchers are investigating its potential in developing new therapeutic agents. Current studies focus on its use in creating analogs for neurological and anti-inflammatory applications, aligning with the growing market demand for CNS-targeted pharmaceuticals and neuroprotective compounds.

The synthesis of 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Modern synthetic approaches emphasize green chemistry principles, including catalyst optimization and solvent reduction, responding to the industry's shift toward sustainable chemical production. Analytical techniques such as GC-MS, NMR, and HPLC are routinely employed to verify the compound's identity and purity, meeting the stringent quality standards required by end-use industries.

Market analysis indicates steady growth in demand for specialty ketones like 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one, particularly in Asia-Pacific regions where fragrance and pharmaceutical manufacturing are expanding rapidly. The compound's relative stability and compatibility with various formulation systems make it attractive to manufacturers seeking reliable performance ingredients. Industry experts project increased applications in functional fragrances and controlled-release formulations, driven by consumer preferences for sophisticated scent profiles and enhanced product performance.

From a regulatory perspective, 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one is generally regarded as safe for its intended uses when handled according to standard chemical safety protocols. Material Safety Data Sheets (MSDS) provide comprehensive guidance on proper storage, handling, and disposal procedures. The compound's favorable toxicological profile contributes to its acceptance in consumer product applications, though as with all chemical substances, appropriate risk assessments should be conducted based on specific use cases and exposure scenarios.

Recent advancements in computational chemistry and molecular modeling have enabled deeper understanding of this compound's structure-activity relationships. Researchers are employing these tools to predict potential new applications and optimize its performance in existing uses. The integration of AI-assisted molecular design with traditional chemical expertise is opening new possibilities for derivatives and analogs that might exhibit enhanced properties or novel functionalities.

Quality control remains paramount in the production and distribution of 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one. Reputable suppliers typically provide certificates of analysis detailing parameters such as purity (often ≥98%), water content, and residual solvents. The industry is seeing increased adoption of blockchain technology for supply chain transparency, allowing customers to verify the provenance and quality documentation of their chemical purchases.

As research continues, scientists are exploring the compound's potential in emerging areas such as advanced material science and bio-based polymers. Its structural features make it a candidate for incorporation into specialty polymers with unique thermal or mechanical properties. Additionally, investigations into its behavior under various environmental conditions contribute to the broader understanding of chemical fate and transport in ecological systems.

For researchers and industry professionals seeking detailed technical information about 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one, numerous scientific resources are available. Peer-reviewed journals focusing on organic chemistry, applied chemistry, and fragrance science regularly publish studies involving this compound and related structures. Patent databases also reveal ongoing innovation in its synthesis methods and applications, reflecting the dynamic nature of this field.

The future outlook for 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one appears promising, with anticipated growth in both traditional and novel applications. As industries continue to prioritize performance chemicals with favorable environmental profiles, this compound's balanced combination of functionality and sustainability positions it well for expanded utilization. Ongoing research and development efforts will likely uncover additional uses that further enhance its value across multiple sectors.

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